L-Cysteic acid monohydrate
Description
Overview of L-Cysteic Acid Monohydrate as a Sulfur-Containing Amino Acid Derivative
L-cysteic acid, also known as 3-sulfo-L-alanine, is an organic compound that is formed through the oxidation of the thiol group in the amino acid L-cysteine to a sulfonic acid group. biosynth.comwikipedia.org This structural modification results in a non-proteinogenic L-alpha-amino acid, meaning it is not typically incorporated into proteins during translation. nih.gov The presence of the polar sulfonic acid moiety gives this compound distinct physicochemical properties, including increased solubility and reactivity compared to L-cysteine. biosynth.com It is considered a sulfur-containing aspartate analogue and an amino sulfonic acid.
Table 1: Chemical and Physical Properties of L-Cysteic Acid and its Monohydrate Form
| Property | L-Cysteic Acid | This compound |
|---|---|---|
| Molecular Formula | C₃H₇NO₅S nih.gov | C₃H₇NO₅S·H₂O biosynth.com |
| Molecular Weight | 169.16 g/mol nih.gov | 187.17 g/mol biosynth.com |
| Synonyms | Cysteinesulfonic acid, (2R)-2-amino-3-sulfopropanoic acid, 3-sulfo-L-alanine nih.gov | - |
| CAS Number | 498-40-8 wikipedia.org | 23537-25-9 biosynth.com |
This table provides a summary of the key chemical and physical properties of L-cysteic acid and its monohydrate form, compiled from various chemical databases.
Historical Context of this compound Discovery and Early Research
L-cysteic acid was first isolated from human hair that had been oxidized with permanganate. nih.govdrugbank.com It was also found to occur naturally in the outer portions of sheep's fleece, where the wool is exposed to light and weather. nih.govdrugbank.com Early research focused on its role in protein chemistry, particularly as a stable, oxidized form of cysteine and cystine, which facilitated more accurate amino acid analysis of proteins after hydrolysis. iucr.orgshimadzu.com The crystal structure of this compound was determined in 1971 through X-ray diffraction analysis, providing crucial insights into its molecular dimensions and conformation. iucr.org This foundational work established its structural similarity to L-cysteine and taurine (B1682933). iucr.org
Current Significance of this compound in Biological and Chemical Sciences
In contemporary research, this compound is utilized across multiple scientific disciplines. In biological sciences, it serves as a metabolite in both humans and Escherichia coli. nih.gov It is an intermediate in certain metabolic pathways, including the biosynthesis of taurine in microalgae. biosynth.comwikipedia.org L-cysteic acid is also studied for its role as an excitatory amino acid in the brain and as an agonist at several metabotropic glutamate (B1630785) receptors. Its involvement in oxidative stress responses and as a potential biomarker for conditions like acute myocardial infarction is an active area of investigation. nih.gov
In the chemical sciences, L-cysteic acid is employed in the synthesis of other chemical compounds and in the development of monomeric surfactants. biosynth.com Its use in solid-phase peptide synthesis allows for the creation of peptides with modified amino acids to study protein structure and function. Furthermore, it has been used to functionalize materials, such as creating superhydrophilic ceramic membranes for improved filtration processes. researchgate.net The electrochemical properties of L-cysteic acid are also being explored for the development of sensors. mdpi.com
Table 2: Selected Research Applications of this compound
| Research Area | Specific Application | Key Findings |
|---|---|---|
| Neuroscience | Study of excitatory amino acids | Acts as an agonist at metabotropic glutamate receptors. |
| Metabolomics | Biomarker discovery | Elevated levels may indicate a high risk for acute myocardial infarction. nih.gov |
| Protein Chemistry | Amino acid analysis | Used as a stable marker for cysteine/cystine content after oxidation. shimadzu.com |
| Materials Science | Surface modification | Chemical functionalization of ceramic membranes to create superhydrophilic surfaces. researchgate.net |
| Biocatalysis | Synthesis of fine chemicals | Paired electrosynthesis from L-cystine to produce L-cysteine and L-cysteic acid. researchgate.netresearchgate.net |
| Environmental Science | Wastewater treatment | Used to create fouling-resistant membranes for oily wastewater treatment. researchgate.net |
This table highlights some of the diverse applications of this compound in current scientific research, demonstrating its versatility as a research tool.
Research Gaps and Future Directions in this compound Studies
Despite the existing body of research, several knowledge gaps remain. The complete biosynthetic pathway leading to L-homocysteic acid and L-homocysteine sulfinic acid, related sulfur-containing amino acids, has not been fully elucidated. researchgate.net While the neuroexcitatory properties of L-cysteic acid are recognized, its precise role in neurodegenerative diseases is not yet fully understood and warrants further investigation. researchgate.netnih.gov
Future research could focus on several promising areas. There is potential for the development of novel inhibitors of enzymes involved in L-cysteic acid metabolism, which could have therapeutic applications. nih.gov The unique properties of L-cysteic acid could be further exploited in materials science for the design of new functional materials and sensors. researchgate.netmdpi.com Additionally, exploring the role of L-cysteic acid in the gut microbiome and its impact on host metabolism presents an exciting avenue for future studies. Continued investigation into the metabolic pathways involving L-cysteic acid will likely uncover new biological functions and applications for this multifaceted compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-sulfopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S.H2O/c4-2(3(5)6)1-10(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);1H2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPIXZZGBZWHJO-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946296 | |
| Record name | L-Cysteic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23537-25-9 | |
| Record name | L-Cysteic acid monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23537-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteic acid monohydrate, l- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023537259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEIC ACID MONOHYDRATE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN8X20T18R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolism of L Cysteic Acid
Enzymatic Pathways of L-Cysteic Acid Formation
The primary route for L-cysteic acid formation involves the oxidation of L-cysteine. This process is catalyzed by enzymes and can also be influenced by the presence of reactive oxygen species.
Cysteine Dioxygenase (CDO) Catalysis of L-Cysteine Oxidation
The initial and rate-limiting step in the primary pathway of L-cysteine catabolism is its oxidation to L-cysteine sulfinic acid, a direct precursor to L-cysteic acid. researchgate.netsmolecule.com This reaction is catalyzed by the non-heme iron enzyme, cysteine dioxygenase (CDO). researchgate.netwikipedia.org CDO facilitates the addition of both atoms of molecular oxygen to the sulfur atom of L-cysteine. researchgate.net The resulting L-cysteinesulfinic acid can then be further oxidized to form L-cysteic acid. The activity of CDO is tightly regulated by the intracellular concentration of L-cysteine, highlighting its importance in maintaining cysteine homeostasis. smolecule.com
Precursors and Cofactors in L-Cysteic Acid Biosynthesis
The primary precursor for the biosynthesis of L-cysteic acid is the amino acid L-cysteine. nih.govencyclopedia.pub L-cysteine itself is synthesized from precursors such as L-serine and methionine. encyclopedia.pubresearchgate.net The enzymatic conversion of L-cysteine to L-cysteine sulfinic acid by CDO requires molecular oxygen as a cosubstrate. researchgate.netacs.org The CDO enzyme contains a non-heme iron center which is essential for its catalytic activity. researchgate.netwikipedia.org Further oxidation of L-cysteine sulfinic acid to L-cysteic acid also involves oxidative processes.
Degradation and Downstream Metabolites of L-Cysteic Acid
L-cysteic acid is not an end-product but is further metabolized into other biologically important molecules, primarily through decarboxylation.
Decarboxylation to Hypotaurine (B1206854) and Subsequent Oxidation to Taurine (B1682933)
One of the key metabolic fates of L-cysteic acid is its conversion to taurine. This can occur through a direct decarboxylation reaction. uib.nomdpi.com The major pathway for taurine synthesis in mammals, however, proceeds through the decarboxylation of L-cysteine sulfinic acid to form hypotaurine, which is then oxidized to taurine. wikipedia.org An alternative pathway involves the oxidation of L-cysteine sulfinic acid to L-cysteic acid, which is then decarboxylated to yield taurine. uib.nomdpi.com
Role of Cysteine Sulfinic Acid Decarboxylase (CSAD) and L-Glutamate Decarboxylase (GADCase/CADCaseII) in L-Cysteic Acid Metabolism
The decarboxylation steps in the metabolism of sulfur-containing amino acids are catalyzed by specific enzymes. Cysteine sulfinic acid decarboxylase (CSAD) is a key enzyme that catalyzes the decarboxylation of L-cysteine sulfinic acid to hypotaurine. genecards.orgwikipedia.org Some studies suggest that CSAD can also decarboxylate L-cysteic acid to form taurine directly. uib.no
Another enzyme implicated in L-cysteic acid metabolism is L-glutamate decarboxylase (GAD), also referred to as cysteic acid decarboxylase (CADCaseII). medchemexpress.compnas.org The brain isoform of GAD has been shown to act on L-cysteate, in addition to its primary substrate L-glutamate. genome.jp Research has indicated that a protein known as glutamate (B1630785) decarboxylase-like protein 1 (GADL1) can efficiently catalyze the decarboxylation of both cysteine sulfinic acid and cysteic acid to produce hypotaurine and taurine, respectively. nih.gov
| Enzyme | Substrate(s) | Product(s) |
| Cysteine Dioxygenase (CDO) | L-cysteine, O₂ | L-cysteine sulfinic acid |
| Cysteine Sulfinic Acid Decarboxylase (CSAD) | L-cysteine sulfinic acid, L-cysteic acid | Hypotaurine, Taurine |
| L-Glutamate Decarboxylase (GAD) | L-glutamate, L-cysteic acid, L-cysteine sulfinic acid | 4-aminobutanoate, Taurine, Hypotaurine |
| Glutamate Decarboxylase-like Protein 1 (GADL1) | L-cysteine sulfinic acid, L-cysteic acid, Aspartate | Hypotaurine, Taurine, β-alanine |
Intermediary Role of L-Cysteic Acid in Taurine Biosynthesis
L-cysteic acid serves as a direct precursor in one of the biosynthetic pathways leading to taurine. Taurine, an abundant free amino acid in mammals, is crucial for numerous physiological functions, including bile salt conjugation, calcium modulation, and as a neuroinhibitor in the central nervous system. nih.gov While the primary route for taurine synthesis in mammals involves the decarboxylation of L-cysteine sulfinic acid to hypotaurine, which is then oxidized to taurine, an alternative pathway proceeds via L-cysteic acid. wikipedia.orgwikipedia.orgmdpi.com
In this alternative pathway, L-cysteic acid undergoes decarboxylation to form taurine. This reaction is catalyzed by L-cysteic and cysteine sulfinic acids decarboxylase (CADCase/CSADCase). pnas.org Research has shown that this pathway is viable, particularly in certain species and under specific dietary conditions. For instance, studies in cats, which have a limited capacity for taurine synthesis, have demonstrated that dietary supplementation with L-cysteic acid can lead to an increase in plasma taurine levels, indicating its role as a precursor. nih.govresearchgate.net Similarly, research in marine fish has suggested that the cysteic acid pathway is a potential route for taurine synthesis. researchgate.net In microalgae, cysteate is a known biosynthetic precursor to taurine. wikipedia.org
The enzyme responsible for this conversion, CADCase/CSADCase, has been purified and characterized from bovine brain. pnas.org It exhibits activity with both L-cysteic acid and L-cysteine sulfinic acid as substrates. pnas.org This dual specificity highlights the close metabolic relationship between these two acids in the context of taurine biosynthesis.
Metabolic Interconnections with Other Sulfur-Containing Amino Acids
The metabolism of L-cysteic acid is intrinsically linked to other sulfur-containing amino acids, reflecting a dynamic interplay of oxidation, reduction, and transamination reactions.
Relationship to L-Cysteine and L-Cysteine Sulfinic Acid
L-cysteic acid is the fully oxidized form of L-cysteine, where the thiol group (-SH) of cysteine is oxidized to a sulfonic acid group (-SO3H). wikipedia.orgbiosynth.com This oxidation can occur through various biological and chemical processes. In the context of metabolism, L-cysteine is first oxidized to L-cysteine sulfinic acid by the enzyme cysteine dioxygenase. wikipedia.org L-cysteine sulfinic acid, a key metabolic intermediate, can then be further oxidized to L-cysteic acid. While this oxidation of L-cysteine sulfinic acid to L-cysteic acid is considered a possible step, it is sometimes described as occurring non-enzymatically and may be less common in the primary taurine synthesis pathway in mammals. nih.gov
L-cysteine sulfinic acid stands at a metabolic crossroads, as it can be directed towards taurine biosynthesis via decarboxylation or further metabolized. nih.gov The conversion to L-cysteic acid represents one of these potential metabolic fates. Studies have identified both L-cysteine and L-cysteine sulfinic acid as precursors in the broader metabolic landscape that can lead to the formation of L-cysteic acid. researchgate.netnih.gov
Table 1: Key Enzymes in the Cysteine to Taurine Pathway
| Enzyme | Substrate(s) | Product(s) | Metabolic Role |
|---|---|---|---|
| Cysteine Dioxygenase | L-Cysteine | L-Cysteine Sulfinic Acid | Oxidation of L-cysteine wikipedia.org |
| L-Cysteic and Cysteine Sulfinic Acids Decarboxylase (CADCase/CSADCase) | L-Cysteic Acid, L-Cysteine Sulfinic Acid | Taurine, Hypotaurine | Decarboxylation step in taurine biosynthesis pnas.org |
Linkages with Homocysteic Acid and S-Sulfocysteine
L-cysteic acid shares structural and metabolic similarities with other sulfur-containing amino acids. Homocysteic acid , the next higher homologue of L-cysteic acid, is derived from the oxidation of homocysteine. mdpi.comwikipedia.org Similar to how L-cysteic acid is formed from L-cysteine, the thiol group of homocysteine can be oxidized to form L-homocysteine sulfinic acid and subsequently L-homocysteic acid. mdpi.com Both L-cysteic acid and L-homocysteic acid are considered endogenous sulfur-containing amino acids with neuroexcitatory properties. researchgate.net Studies have investigated the comparative toxicity of these compounds on neuronal cell lines, revealing cell-type specific responses. nih.gov Furthermore, elevated levels of both L-cysteic acid and L-homocysteine sulfinic acid have been explored as potential biomarkers for certain health conditions. nih.gov
S-Sulfocysteine is another related compound, formed by the reaction of cystine with sulfite (B76179) or through the treatment of cysteine and cystine with dithiothreitol (B142953) and tetrathionate. nih.govresearchgate.net It is an S-substituted L-cysteine where the S-substituent is a sulfo group. nih.gov Metabolically, it can be taken up by cells and reduced to release L-cysteine, thereby influencing intracellular cysteine levels and related pathways such as glutathione (B108866) and taurine synthesis. nih.gov While not a direct product of L-cysteic acid metabolism, S-sulfocysteine exists within the same network of sulfur-containing amino acid transformations and can be used in analytical methods to quantify cysteine and cystine content in proteins after hydrolysis. researchgate.net
Table 2: Related Sulfur-Containing Amino Acids
| Compound Name | Precursor(s) | Key Metabolic Feature |
|---|---|---|
| L-Cysteine | Methionine (via trans-sulfuration) | Precursor to L-cysteine sulfinic acid and L-cysteic acid wikipedia.orgresearchgate.net |
| L-Cysteine Sulfinic Acid | L-Cysteine | Intermediate in taurine biosynthesis; can be oxidized to L-cysteic acid wikipedia.org |
| Homocysteic Acid | Homocysteine | Higher homologue of L-cysteic acid; neuroexcitatory properties researchgate.netwikipedia.org |
| S-Sulfocysteine | Cystine, Cysteine | Can be metabolized to release L-cysteine nih.govnih.gov |
Neurobiological Roles and Mechanisms of Action
L-Cysteic Acid Monohydrate as an Excitatory Amino Acid Neurotransmitter
L-cysteic acid, a sulfur-containing amino acid, is recognized as an excitatory amino acid (EAA) neurotransmitter in the brain. chemsrc.commerckmillipore.com It is an oxidation product of L-cysteine and is structurally analogous to other excitatory amino acids like aspartate. researchgate.net Its role as a neurotransmitter is mediated through its interaction with specific receptors, particularly metabotropic glutamate (B1630785) receptors (mGluRs). nih.govresearchgate.net
Agonistic Activity at Metabotropic Glutamate Receptors (mGluRs)
L-cysteic acid acts as a potent and effective agonist at several subtypes of metabotropic glutamate receptors (mGluRs). nih.govresearchgate.net These receptors are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission. The interaction of L-cysteic acid with mGluRs can lead to either excitatory or inhibitory effects, depending on the specific receptor subtype and the signaling pathway it activates. nih.govresearchgate.netox.ac.uk
Research has demonstrated that L-cysteic acid shows a notable agonistic activity at Group I mGluRs, which include mGluR1α and mGluR5. nih.govresearchgate.net Activation of these receptors is linked to the stimulation of phospholipase C and subsequent downstream signaling cascades. ox.ac.uknih.gov Studies have shown that L-cysteic acid, along with other endogenous amino acids like glutamate and aspartate, can be considered an unbiased agonist at mGluR1a, activating both G-protein-dependent and β-arrestin-dependent signaling pathways. nih.gov
A key mechanism of action for L-cysteic acid at Group I mGluRs is the stimulation of phosphoinositide (PI) hydrolysis, leading to an increase in intracellular inositol (B14025) phosphate (B84403) levels. nih.govresearchgate.netnih.gov This signaling cascade is a hallmark of mGluR1 and mGluR5 activation. ox.ac.uk Studies in rat cerebellar granule cells have shown that L-cysteic acid stimulates the formation of inositol phosphates in a dose-dependent manner. kjpp.net This effect is partly mediated by the activation of metabotropic glutamate receptors. kjpp.net
In addition to its excitatory effects via Group I mGluRs, L-cysteic acid also demonstrates activity at Group II and Group III mGluRs, which are negatively coupled to adenylyl cyclase. nih.govresearchgate.netox.ac.uk Specifically, L-cysteic acid has been shown to inhibit the forskolin-induced accumulation of cyclic AMP (cAMP) in cells expressing mGluR2 (a Group II receptor) and mGluR6 (a Group III receptor). nih.govresearchgate.netsemanticscholar.org This inhibitory action highlights the compound's ability to modulate different signaling pathways depending on the receptor subtype it engages. nih.gov
L-cysteic acid functions as an orthosteric agonist, meaning it binds to the same site on the mGluR as the endogenous primary agonist, glutamate. nih.gov As a structural analog of aspartate, which also acts at the glutamate binding site, L-cysteic acid competes with glutamate for binding to these receptors. nih.gov This competitive interaction is a fundamental aspect of its mechanism of action and its ability to influence glutamatergic neurotransmission.
The potency of L-cysteic acid, as measured by its pEC50 value (the negative logarithm of the half-maximal effective concentration), varies across different mGluR subtypes. This differential potency reflects the varying affinities and efficacies of L-cysteic acid at each receptor.
To accurately characterize these differences in experimental models, several strategies are employed. These include using recombinant cell lines that stably express a single mGluR subtype, which avoids the confounding effects of other receptors. Additionally, the use of selective antagonists for specific mGluR subtypes can help to isolate and confirm the activity of L-cysteic acid at a particular receptor.
Interactive Data Table: pEC50 Values of L-Cysteic Acid at Rat mGluR Subtypes
| mGluR Subtype | pEC50 (Mean ± SEM) |
| mGluR1a | 3.92 ± 0.05 |
| mGluR2 | 3.90 ± 0.08 |
| mGluR5a | 4.60 ± 0.10 |
| mGluR6 | 4.00 ± 0.05 |
| mGluR8 | 3.94 ± 0.06 |
| Data sourced from studies on rat metabotropic glutamate receptors. nih.govresearchgate.net |
Orthosteric Agonist Mechanism and Competition with Glutamate
Interaction with Cysteine Sulfinic Acid Receptors
L-cysteic acid is an analog of cysteine sulfinic acid and is utilized in research to study excitatory amino acids that bind to cysteine sulfinic acid receptors. While L-cysteine sulfinic acid (L-CSA) has been shown to act on a novel metabotropic receptor in the rat hippocampus that is insensitive to other endogenous excitatory amino acids like L-glutamate and L-aspartate, the specific and primary receptor for L-cysteic acid itself is less definitively characterized. nih.gov Research suggests that the physiological actions of L-CSA are often mediated through cross-activation of glutamate receptors. nih.gov L-cysteic acid, along with L-cysteine sulfinic acid, L-homocysteic acid, and L-homocysteine sulfinic acid, acts as an agonist at several rat metabotropic glutamate receptors (mGluRs). nih.gov
The interaction of these sulfur-containing amino acids with mGluRs can lead to the stimulation of phosphoinositide hydrolysis or the inhibition of forskolin-induced cAMP accumulation, depending on the specific receptor subtype involved. nih.govresearchgate.net
Modulation of Neurotransmitter Systems in Brain Function
L-cysteic acid and related sulfur-containing amino acids play a role in modulating various neurotransmitter systems, primarily through their interaction with glutamate receptors. researchgate.netresearchgate.net These compounds are considered neuroactive and can influence neuronal signaling. nih.gov L-cysteic acid, along with L-cysteine sulfinic acid, L-homocysteic acid, and L-homocysteine sulfinic acid, are effective agonists at several subtypes of metabotropic glutamate receptors (mGluRs), including mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8. nih.govresearchgate.net This agonist activity allows them to influence intracellular signaling pathways. nih.govresearchgate.net
Furthermore, L-cysteine, the precursor to L-cysteic acid, can modulate the activity of various ion channels, including glutamatergic NMDA receptors and has also been shown to antagonize GABAρ1 receptors. nih.govnih.gov The metabolism of L-cysteine can also produce other neuroactive compounds such as taurine (B1682933) and hydrogen sulfide (B99878), further contributing to the complex modulation of brain function. nih.gov
Potential Excitotoxic Mechanisms and Neurotoxicity
While playing a role in normal neurobiological processes, excessive levels of L-cysteic acid and its precursor, L-cysteine, can lead to excitotoxicity, a process that involves the overstimulation of neurons and can result in cell death.
Comparison to L-Cysteine-Mediated Excitotoxicity
L-cysteine itself is considered an excitotoxin, capable of inducing neuronal death. nih.govnih.gov Although it lacks the typical omega carboxyl group thought to be necessary for excitotoxic actions via excitatory amino acid receptors, L-cysteine can evoke N-methyl-D-aspartate (NMDA)-like excitotoxic neuronal death. researchgate.netnih.gov The neurotoxicity of L-cysteine has been observed to destroy neurons in various brain regions, including the cerebral cortex, hippocampus, thalamus, and striatum in animal models. nih.gov
The toxicity of L-cysteic acid and other cysteine metabolites has been shown to be cell-type specific in human neuronal cell lines. nih.gov For instance, a neuroblastoma cell line that is highly responsive to the toxic effects of L-cysteine and cysteine sulfinic acid showed a low toxic response to L-cysteic acid. nih.gov Conversely, a medulloblastoma cell line with low sensitivity to L-cysteine and cysteine sulfinic acid exhibited a high toxic response to L-cysteic acid. nih.gov
Indirect Potentiation of N-Methyl-D-Aspartate (NMDA) Receptor Activity
The excitotoxic effects of L-cysteine are primarily mediated through the NMDA subtype of glutamate receptors. researchgate.netnih.gov L-cysteine can potentiate the influx of calcium ions (Ca2+) evoked by NMDA, an action that is preventable by NMDA antagonists. researchgate.netnih.gov This suggests that a key target for L-cysteine's effects is the NMDA receptor itself. researchgate.netnih.gov While L-cysteic acid is also a neuroexcitatory amino acid, its direct and indirect mechanisms of potentiating NMDA receptor activity are part of a broader landscape of sulfur-containing amino acids that interact with this critical receptor system. researchgate.net The activation of NMDA receptors is a complex process, requiring the binding of both glutamate and a co-agonist, typically glycine, and is modulated by various factors, including the membrane potential. acnp.orgnih.gov
Role in Neuronal Degeneration and Associated Pathophysiological Processes
The excitotoxic potential of sulfur-containing amino acids like L-cysteine and L-cysteic acid implicates them in neurodegenerative processes. researchgate.netnih.gov The ability of L-cysteine to induce neuronal destruction in key brain areas suggests its potential involvement in the pathophysiology of neurodegenerative disorders. nih.gov While a direct causal link between these specific amino acids and neurodegenerative diseases in humans has not been definitively established, their ability to act as excitotoxins warrants consideration. researchgate.netresearchgate.net The toxicity of these compounds appears to be dependent on the specific cell type, which may influence the patterns of neurodegeneration seen in various neurological conditions. nih.gov
Influence of Bicarbonate Ion on Excitotoxic Potency
A significant factor in the excitotoxic potential of L-cysteine is the presence of bicarbonate ions. nih.gov Physiological concentrations of bicarbonate have been shown to substantially increase the excitotoxic potency of L-cysteine. researchgate.netnih.gov This effect is so pronounced that L-cysteine is described as a bicarbonate-sensitive endogenous excitotoxin. nih.gov Studies on rat hippocampal slices have demonstrated that L-cysteine, in a bicarbonate-sensitive manner, can selectively increase the extracellular concentrations of the excitotoxic amino acids glutamate and aspartate. nih.gov This effect was dramatically reduced in media lacking added bicarbonate/CO2, highlighting the critical role of this ion in modulating L-cysteine's neurotoxic capabilities. nih.gov
Mechanisms of Neuroprotection in Relation to L-Cysteic Acid
While L-cysteic acid itself is explored for its neuroprotective potential, much of its role in neuroprotection is understood through its relationship with its precursor, the amino acid L-cysteine. chemimpex.comnih.gov L-cysteine is a semi-essential amino acid that can exert significant protective effects in the central nervous system. frontiersin.org Its neuroprotective mechanisms are multifaceted and provide an indirect protective context for L-cysteic acid, which is a downstream metabolite.
Research on L-cysteine has demonstrated several key neuroprotective actions following events like subarachnoid hemorrhage:
Reduction of Oxidative Stress: L-cysteine treatment has been shown to decrease the levels of reactive oxygen species (ROS) in the prefrontal cortex. nih.gov
Modulation of Neuroinflammation: It can inhibit the activation of microglia, the primary immune cells in the brain, and reduce the expression of pro-inflammatory markers such as interleukin 1β. nih.gov
Inhibition of Apoptosis: L-cysteine can attenuate neuronal cell death by modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and suppressing the activation of caspase-3, a key executioner enzyme in apoptosis. frontiersin.org
Activation of Pro-survival Pathways: It has been found to activate the CREB–brain-derived neurotrophic factor (BDNF) pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. frontiersin.org
A significant portion of L-cysteine's neuroprotective effects are mediated through the cystathionine-β-synthase (CBS) enzyme, which converts L-cysteine into hydrogen sulfide (H₂S). frontiersin.orgnih.gov H₂S is a gasotransmitter with known protective roles in the brain. The neuroprotective benefits of L-cysteine are often reversed by inhibitors of this enzyme, highlighting the importance of the CBS/H₂S pathway. frontiersin.orgnih.gov Therefore, L-cysteic acid's presence can be seen as a metabolic footprint of L-cysteine's activity in these neuroprotective processes.
This compound in Oxidative Stress and Redox Homeostasis
This compound is deeply connected to cellular oxidative stress and the maintenance of redox balance. Its significance arises primarily from its status as the final oxidation product of L-cysteine, a key player in redox regulation. pubcompare.ainih.gov
Formation as a Biomarker of Oxidative Stress
L-cysteic acid serves as a critical biomarker for oxidative stress because its formation represents the irreversible, ultimate oxidation state of a cysteine residue. pubcompare.ai In biological systems, reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) can react with the thiol group (-SH) of cysteine. frontiersin.org This reaction proceeds through several stages, with each step representing a higher oxidation state.
The oxidation of cysteine is a progressive process:
Thiol to Sulfenic Acid: The initial, reversible oxidation forms a sulfenic acid (-SOH). This is a key step in redox signaling. frontiersin.orgnih.gov
Sulfenic Acid to Sulfinic Acid: Further oxidation leads to the formation of a sulfinic acid (-SO₂H). This state is also involved in signaling and can, in some cases, be reversed by specific enzymes like sulfiredoxin. nih.govfrontiersin.org
Sulfinic Acid to Sulfonic Acid (Cysteic Acid): The final, generally irreversible oxidation results in a sulfonic acid (-SO₃H), which is L-cysteic acid. nih.govfrontiersin.org
Because the conversion to L-cysteic acid is largely irreversible, its accumulation within proteins or tissues is a stable indicator of significant or prolonged oxidative damage. nih.gov This makes it a valuable marker in research studying conditions associated with high oxidative stress. pubcompare.ai
| Oxidation State | Chemical Group | Reversibility | Biological Significance |
|---|---|---|---|
| Cysteine (Thiol) | -SH | N/A (Reduced State) | Baseline state, active in protein structure and catalysis. |
| Sulfenic Acid | -SOH | Reversible | Key intermediate in redox signaling. frontiersin.orgnih.gov |
| Sulfinic Acid | -SO₂H | Reversible (by specific enzymes) | Regulatory modification in cellular signaling. nih.gov |
| Sulfonic Acid (Cysteic Acid) | -SO₃H | Largely Irreversible | Hallmark of significant oxidative stress and damage. nih.gov |
Role as an Antioxidant and ROS Scavenger (Indirectly through L-Cysteine)
L-cysteic acid itself is not a primary antioxidant. Its role in antioxidant defense is indirect, stemming from the consumption of its precursor, L-cysteine, which has potent antioxidant functions. ontosight.aiwebmd.com L-cysteine contributes to redox homeostasis in two major ways:
Direct ROS Scavenging: The thiol group of L-cysteine can directly react with and neutralize various reactive oxygen species, thereby protecting other cellular components from oxidative damage. ontosight.ai
Synthesis of Glutathione (B108866) (GSH): L-cysteine is a rate-limiting precursor for the synthesis of glutathione (γ-L-Glutamyl-L-cysteinyglycine), the most abundant and important endogenous antioxidant in mammalian cells. nih.govnih.govwebmd.com Glutathione directly scavenges ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidases. nih.gov
When L-cysteine performs these antioxidant functions, it becomes oxidized, initiating the cascade that can ultimately lead to the formation of L-cysteic acid. Thus, the presence of L-cysteic acid signifies that L-cysteine has been utilized in antioxidant defense, making it an indicator of antioxidant activity having occurred.
| Function | Mechanism | Significance |
|---|---|---|
| Direct Antioxidant | The thiol (-SH) group directly neutralizes reactive oxygen species (ROS). | Provides immediate protection against oxidative damage. ontosight.ai |
| Indirect Antioxidant | Serves as a crucial building block for the synthesis of glutathione (GSH). nih.gov | Supports the cell's primary and most abundant antioxidant system. nih.gov |
Contribution to Cellular Signaling Pathways Related to Redox Reactions
The oxidation of cysteine residues in proteins is a fundamental mechanism in redox-mediated cellular signaling. chemimpex.comnih.gov These modifications can act as "redox switches," altering a protein's structure, function, or interaction with other molecules. nih.gov The initial, reversible oxidation to sulfenic acid is a common signaling event. frontiersin.org
Enzyme families such as the peroxiredoxins (Prx) and glutathione peroxidases (GPx) are central to H₂O₂ signaling. nih.gov These enzymes utilize an active-site cysteine that becomes oxidized to sulfenic acid during the process of reducing H₂O₂. This oxidized cysteine is then recycled back to its reduced state by cellular systems like the thioredoxin and glutathione systems, respectively. nih.gov
The formation of L-cysteic acid represents a terminal point in these pathways. nih.gov While reversible modifications like sulfenylation act as dynamic signals, the accumulation of the irreversible sulfonic acid form on a protein is often viewed as a consequence of overwhelming oxidative stress, where the cell's reductive systems are unable to keep pace. This can lead to a permanent change in protein function and is often associated with cellular dysfunction and disease states. nih.gov
Physiological and Pathophysiological Implications
Cardiovascular Modulation by L-Cysteic Acid Monohydrate
The influence of L-cysteic acid and its related compounds on the cardiovascular system is an area of active investigation, with studies pointing towards its role in central blood pressure regulation.
Effects on Blood Pressure and Heart Rate
Research has primarily focused on the cardiovascular effects of L-cysteinesulfinic acid (CSA), a direct precursor to L-cysteic acid. Studies in animal models have demonstrated that the administration of CSA can lead to changes in blood pressure. For instance, microinjection of CSA into specific brain regions has been shown to induce an increase in mean blood pressure. nih.gov This effect suggests a potential role for the metabolic pathway leading to L-cysteic acid in the central regulation of cardiovascular function. While direct studies on this compound are less common, the effects of its precursor highlight the importance of this family of sulfur-containing amino acids in cardiovascular control.
Involvement in Neuronal Pathways in the Periaqueductal Gray Region
The periaqueductal gray (PAG) region of the midbrain is a critical site for the integration of cardiovascular control. The pressor effects of L-cysteinesulfinic acid have been linked to its action on neuronal pathways within the PAG. nih.gov The stimulation of the PAG by excitatory amino acids, including sulfur-containing ones, can evoke significant changes in blood pressure and heart rate. researchgate.net Specifically, the administration of CSA into the PAG has been shown to increase mean blood pressure, an effect that is partially mediated by group II metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov This indicates that L-cysteic acid, as a metabolite of CSA and a known agonist at mGluRs, may contribute to the modulation of cardiovascular function through its activity in the PAG. nih.govnih.govtargetmol.comresearchgate.netscientificlabs.co.uk
Implications in Neurodegenerative Disorders
This compound has been identified as a compound of interest in the study of neurodegenerative diseases, owing to its metabolic relationships and potential neuroactive properties.
Investigation as a Candidate in Neurodegenerative Disease Studies
This compound is considered a potential therapeutic agent for conditions such as Alzheimer's disease. ontosight.ai Research into its precursor, L-cysteine, has explored its potential to mitigate some pathological features of Alzheimer's in animal models, though the effects can be complex and dependent on genetic factors. oatext.comoatext.com In the context of amyotrophic lateral sclerosis (ALS), studies have investigated the plasma levels of sulfur-containing amino acids. While the levels of a related compound, homocysteinesulfinic acid, were found to be elevated in ALS patients, plasma L-cysteic acid levels did not show a significant change compared to healthy controls. semanticscholar.orgkarger.comresearchgate.net These findings suggest that while the broader pathway of sulfur-containing amino acids may be implicated in neurodegeneration, the specific role of L-cysteic acid requires further elucidation.
Association with Altered Levels of Taurine (B1682933) and GABA in Neurological Conditions
A significant aspect of L-cysteic acid's role in the nervous system is its position as a precursor in the biosynthesis of taurine. wikipedia.orgnih.govwikipedia.orgresearchgate.net Taurine is one of the most abundant free amino acids in the central nervous system and is known to have neuroprotective properties. It can act as an inhibitory neurotransmitter, in part by interacting with γ-aminobutyric acid (GABA) receptors. mdpi.com Given that alterations in GABAergic neurotransmission are implicated in various neurological disorders, the metabolic link between L-cysteic acid and taurine is of considerable interest. The synthesis of taurine from L-cysteic acid suggests that the availability of L-cysteic acid could influence taurine levels, thereby impacting GABAergic systems and potentially playing a role in the pathophysiology of neurological conditions. mdpi.com
Role in Other Biological Systems
Beyond its cardiovascular and neurological implications, this compound participates in several other fundamental biological processes. It is recognized as an oxidation product of L-cysteine and a metabolite found in various organisms. wikipedia.orgdrugbank.commedchemexpress.com One of its key functions is acting as an agonist at several subtypes of metabotropic glutamate receptors (mGluRs), which are crucial for modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.govtargetmol.comresearchgate.netscientificlabs.co.uk This activity has led to its consideration as a potential neurotransmitter. mdpi.comnih.gov Furthermore, specific binding sites for L-cysteic acid have been identified on cortical synaptic membranes, suggesting a distinct signaling role. nih.gov
Competitive Inhibition of Bacterial Aspartate:Alanine Antiporter (AspT)
This compound, a sulfur-containing analog of the amino acid aspartate, functions as a competitive inhibitor of the bacterial aspartate:alanine antiporter, known as AspT. alfa-chemistry.comscientificlabs.ie This transporter is part of the aspartate:alanine exchanger (AAEx) transporter family and is found in various bacteria, including the lactic acid bacterium Tetragenococcus halophilus. nih.gov The AspT protein facilitates an electrogenic exchange, transporting L-aspartate into the cell in exchange for intracellular L-alanine. nih.govtcdb.org This process is a key component of a proton motive metabolic cycle essential for the bacterium. tcdb.org
Kinetic studies involving AspT from T. halophilus reconstituted in liposomes have elucidated the inhibitory mechanism of L-cysteic acid. Research has shown that L-cysteic acid, along with other aspartate analogs like L-cysteine sulfinic acid and D-cysteic acid, strongly and competitively inhibits the self-exchange of L-aspartate. nih.govtcdb.orgebi.ac.uk This inhibition is selective for the aspartate binding and transport process, with minimal effect on L-alanine exchange. nih.govebi.ac.uk These findings suggest that the binding sites for L-aspartate and L-alanine on the AspT antiporter are likely located independently within the substrate translocation pathway. nih.govtcdb.orgebi.ac.uk The competitive nature of the inhibition indicates that L-cysteic acid directly competes with L-aspartate for the same binding site on the transporter. nih.govnih.gov
The table below summarizes the kinetic parameters of the T. halophilus AspT transporter for its primary substrates.
| Substrate | Michaelis Constant (Km) |
| L-Aspartate | 0.35 ± 0.03 mM |
| D-Aspartate | 0.098 ± 0 mM |
| L-Alanine | 26 ± 2 mM |
| D-Alanine | 3.3 ± 0.2 mM |
| Data sourced from kinetic studies on purified His₆-tagged T. halophilus AspT reconstituted in liposomes. nih.govtcdb.org |
Support for Cell Growth in Cell Culture Media
This compound finds application in cell culture media, where it can support the growth of various cell lines. sigmaaldrich.comchemimpex.com Its primary role in this context is as a stable, soluble source of sulfur, which is essential for numerous cellular metabolic processes. chemimpex.com While the amino acids L-cysteine and its oxidized dimer, L-cystine, are more commonly recognized as essential components in cell culture formulations, L-cysteic acid represents a further oxidized and stable state. sigmaaldrich.comevonik.comhimedialabs.com
L-cysteine and L-cystine are critical for cell proliferation and function in vitro. sigmaaldrich.com They are integral to protein synthesis and folding, with the disulfide bonds of cystine residues being crucial for the tertiary structure of many proteins. himedialabs.com Furthermore, cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant that protects cells from oxidative damage. sigmaaldrich.comhimedialabs.com Many cells can also metabolize cysteine to produce hypotaurine (B1206854) and taurine, which help detoxify the culture medium. sigmaaldrich.comhimedialabs.com However, L-cysteine is unstable in vitro and can be readily oxidized to L-cystine, which has low solubility at neutral pH. sigmaaldrich.comevonik.com This oxidation can continue to form more stable products like L-cysteic acid. sigmaaldrich.com The use of L-cysteic acid in culture media can therefore provide a consistent and soluble source of the foundational sulfur atom required by cells for synthesizing sulfur-containing compounds. chemimpex.com For instance, L-cysteic acid has been noted as a component in embryo culture media formulations. ua.esresearchgate.net
The table below outlines the roles of related sulfur-containing amino acids in cell culture.
| Compound | Key Function in Cell Culture |
| L-Cysteine | Precursor for protein and glutathione (GSH) synthesis; antioxidant activity. sigmaaldrich.comhimedialabs.com |
| L-Cystine | Oxidized, dimeric form of cysteine; provides disulfide bonds for protein structure; transported into cells. sigmaaldrich.comhimedialabs.com |
| L-Cysteic acid | Stable oxidation product; serves as a source of sulfur for cellular metabolism. chemimpex.comsigmaaldrich.com |
Potential in Cancer Research and Tumor Sensitivity (Indirectly through L-Cysteine metabolism)
L-Cysteic acid is relevant to cancer research primarily through its position as a downstream metabolite in the oxidative metabolism of L-cysteine. scientificlabs.iesigmaaldrich.com Cancer cells exhibit a reprogrammed metabolism characterized by a high demand for specific nutrients, including L-cysteine, to fuel their rapid proliferation and survival. nih.govresearchgate.netfrontiersin.org The versatile utility of cysteine makes its metabolic pathways a critical area of investigation for developing cancer therapies. frontiersin.org
The heightened dependence of many cancer types on L-cysteine is linked to several key cellular processes:
Glutathione (GSH) Synthesis: Cysteine is the rate-limiting amino acid for the synthesis of GSH, a crucial antioxidant. nih.govfrontiersin.org Elevated GSH levels in cancer cells help them counteract the high levels of reactive oxygen species (ROS) generated by their accelerated metabolism and also contribute to resistance against certain chemotherapies. nih.govresearchgate.net
Biomass and Energy Production: Cysteine catabolism provides carbon and sulfur atoms that can be shunted into other metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to support biomass production and cellular bioenergetics. nih.gov
Hydrogen Sulfide (B99878) (H₂S) Production: Cysteine is a substrate for the production of H₂S, a signaling molecule that can stimulate mitochondrial energy production. nih.gov
Given this dependency, targeting cysteine acquisition and metabolism is a promising strategy in cancer treatment. frontiersin.orgmdpi.com Many cancer cells upregulate the cystine/glutamate antiporter xCT to increase their uptake of cystine (the oxidized form of cysteine) from the extracellular environment. mdpi.com
Analytical and Methodological Approaches in L Cysteic Acid Monohydrate Research
Synthesis and Purity Verification for Research Purposes
The generation of high-purity L-cysteic acid monohydrate is fundamental for its use in research. Both chemical synthesis and biotechnological methods are employed for its production, with subsequent purity verification being a critical quality control step.
Laboratory Synthesis through Controlled Oxidation Processes
In the laboratory, this compound is synthesized through the controlled oxidation of L-cysteine. biosynth.com The thiol group of L-cysteine is oxidized to a sulfonic acid group, resulting in the formation of L-cysteic acid. biosynth.com Common oxidizing agents used in this process include performic acid and chlorine. nih.govcabidigitallibrary.org For instance, L-cysteic acid can be prepared in good yields by the oxidation of L-cystine (the dimer of cysteine) with chlorine in water. nih.gov Another established method involves oxidation with performic acid, which is also used to quantify cysteine and methionine in protein hydrolysates by converting them to the more stable cysteic acid and methionine sulfone, respectively. cabidigitallibrary.org Studies have also explored paired electrolysis as a method to synthesize L-cysteic acid from L-cystine, reporting high purity and yields. researchgate.netresearchgate.net This electrochemical approach can achieve purities of over 98% and yields exceeding 90%. researchgate.net
Industrial Biotechnological Production Methods
Industrial production is shifting towards biotechnological methods, which are often considered more sustainable and can ensure high yields and purity. These processes typically involve microbial fermentation to produce L-cysteine, which is then subsequently oxidized to L-cysteic acid. Advances in metabolic engineering have led to the development of microbial strains, such as Escherichia coli and Corynebacterium glutamicum, that are optimized for the enhanced production of L-cysteine. nih.govnih.gov Strategies to improve production include the overexpression of key enzymes and the deletion of genes responsible for L-cysteine degradation. nih.gov Another innovative biotechnological route involves the use of a cysteate synthase enzyme to produce L-cysteic acid from O-phospho-L-serine and sulfite (B76179) in a biotransformation process. wipo.int While much of the biotechnological focus has been on producing the precursor L-cysteine, these methods provide a foundation for the subsequent conversion to L-cysteic acid. nih.govgoogle.com
Purity Verification using HPLC with UV Detection
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a standard method for verifying the purity of this compound. This technique effectively separates the target compound from impurities and potential degradation products. europa.eu Purity levels are often reported as a percentage, with commercially available research-grade this compound frequently exceeding 99% purity as determined by HPLC. selleckchem.com The analysis is typically performed on a reversed-phase column, and detection is often carried out at a specific UV wavelength, such as 214 nm, to monitor for L-cysteic acid and its potential degradation products. For amino acid analysis in general, HPLC systems with post-column derivatization and photometric detection (e.g., at 570 nm with ninhydrin) are also employed, which can quantify cysteic acid in complex mixtures like protein hydrolysates. europa.eu
Table 1: Purity Specifications of this compound from Different Suppliers
| Supplier | Purity Specification | Analytical Method |
| Supplier A | ≥99.0% (T) | Titration |
| Supplier B | ≥98.0% | Neutralization titration |
| Supplier C | 99.64% | HPLC |
This table presents example data and does not reflect a comprehensive market analysis.
Methodological Considerations for Stability in Aqueous Solutions
The inherent chemical properties of this compound necessitate careful handling and storage to maintain its stability, particularly in aqueous solutions used for experiments.
Hygroscopic Nature and Prone to Oxidation
This compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can affect the accuracy of weighing and concentration calculations. Furthermore, while L-cysteic acid itself is the result of oxidation, the precursor L-cysteine and intermediate compounds are highly susceptible to further oxidation, which can be a concern in solutions. The compound is generally considered chemically stable under standard room temperature conditions. fishersci.nl However, its stability in solution can be compromised by factors like pH and the presence of transition metals, which can catalyze oxidative reactions.
Storage Conditions and Preparation of Fresh Solutions in Deoxygenated Buffers
To ensure stability, this compound powder should be stored in a dry, cool, and well-ventilated place, often at temperatures ranging from 4°C to 25°C. biosynth.comfishersci.nlmedchemexpress.com For long-term storage, especially of stock solutions, much lower temperatures such as -20°C or -80°C are recommended to prevent degradation. selleckchem.commedchemexpress.comglpbio.com It is best practice to prepare solutions fresh for experiments. When preparing aqueous solutions, using deoxygenated buffers can help to minimize oxidative degradation. For stock solutions, it is advised to aliquot them to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity. medchemexpress.comglpbio.com If water is used as the solvent for a stock solution, it is often recommended to filter and sterilize it before use in cell-based assays. medchemexpress.com
Table 2: Recommended Storage Conditions for this compound
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Powder | 4°C, sealed, away from moisture | 4°C to 25°C in a dry, cool place | Hygroscopic nature requires protection from humidity. |
| Stock Solution | -20°C (up to 1 month) | -80°C (up to 6 months or longer) | Aliquot to avoid repeated freeze-thaw cycles. medchemexpress.comglpbio.com Use fresh DMSO. selleckchem.commedchemexpress.com |
Use of Antioxidants in Cell-Based Assays for Stability
The stability of sulfur-containing amino acids in aqueous solutions for cell-based assays is a critical methodological consideration due to their susceptibility to oxidation. L-cysteic acid is the oxidized form of L-cysteine. Its precursor, L-cysteinesulfinic acid, is noted to be prone to oxidation. For long-term stability in cell-based assays, it is a recommended practice to pre-treat solutions with antioxidants. The use of antioxidants helps to prevent the degradation of the compound, ensuring the integrity of the experimental results. For instance, ascorbic acid can be employed to maintain the stability of such solutions. This practice is part of a broader set of best practices for handling sensitive compounds, which also includes storing the lyophilized powder at -20°C under an inert gas and preparing fresh solutions in deoxygenated buffers.
Quantification and Detection Methods
This compound serves a crucial role in analytical chemistry as an internal standard for amino acid analysis. scientificlabs.ielookchem.comalfa-chemistry.comcenmed.comnih.gov An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of other components. By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume, and detector response can be corrected. The use of cysteic acid for this purpose has been documented in chromatographic methods. nih.gov Its chemical properties and stability under certain analytical conditions make it a reliable reference point in complex biological samples.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of L-cysteic acid, often in the context of determining the total cysteine content of proteins or biological samples. Since cysteine is unstable during standard acid hydrolysis, it is typically oxidized to the more stable cysteic acid before analysis. cabidigitallibrary.orgprotocols.io
Several HPLC-based methods have been developed:
Performic Acid Oxidation followed by HPLC: This classic method involves oxidizing cysteine and cystine residues to cysteic acid using performic acid. cabidigitallibrary.orgeuropa.eu The resulting cysteic acid is then separated and quantified using ion-exchange chromatography (IEC) or reversed-phase HPLC (RP-HPLC), typically with post-column derivatization with ninhydrin (B49086) for photometric detection or o-phthaldialdehyde (OPA) for fluorescence detection. cabidigitallibrary.orgeuropa.eu This procedure is stable against racemization, allowing for the quantification of enantiomers. srce.hr
Pre-column Derivatization: To enhance detection sensitivity and chromatographic performance, L-cysteic acid can be derivatized before HPLC analysis.
Phenylisothiocyanate (PITC) Derivatization: In this method, samples are first hydrolyzed in strong acid to convert all cysteine residues to cysteic acid. The cysteic acid is then derivatized with PITC and analyzed by RP-HPLC with UV-VIS detection. protocols.io This method is sensitive enough to quantify cysteine from small amounts of material, such as pollen. protocols.io
o-Phthaldialdehyde (OPA) Derivatization: Cysteic acid can be derivatized with OPA in the presence of a thiol, such as ethanethiol (B150549) (ESH), to form highly fluorescent isoindole derivatives. These derivatives are then separated on a C18 column and quantified using fluorescence or UV detectors. jafs.com.pl
The table below summarizes key parameters of different HPLC methods for L-cysteic acid quantification.
Table 1: HPLC Methods for L-Cysteic Acid Quantification
| Method | Key Steps | Detection Method | Application Example |
|---|---|---|---|
| Performic Acid Oxidation | Oxidation of cysteine to cysteic acid; Acid hydrolysis; Ion-exchange chromatography. europa.eu | Photometric (Ninhydrin) or Fluorescence (OPA). europa.eu | Determination of total cysteine in feedstuffs. europa.eu |
| PITC Derivatization | Complete acid digestion; Oxidation to cysteic acid; Derivatization with PITC. protocols.io | UV-VIS Detection. protocols.io | Quantification of cysteine residues in pollen. protocols.io |
| OPA/ESH Derivatization | Pre-column derivatization with OPA/ethanethiol. jafs.com.pl | Fluorescence and/or UV Detection. jafs.com.pl | Quantification of free amino acids in ovine blood plasma. jafs.com.pl |
Application in Amino Acid Analysis as an Internal Standard
Experimental Models and Techniques
L-cysteic acid has been utilized in in vitro studies to investigate the effects of excitatory amino acids on brain cells. targetmol.cnchemicalbook.comchemimpex.com As an analogue of cysteine sulfinic acid and an oxidation product of L-cysteine, it is employed as an agonist at certain metabotropic glutamate (B1630785) receptors (mGluRs) in rat models. scientificlabs.iechemicalbook.com
A key study investigated the neurotoxic effects of L-cysteic acid on three distinct human neuronal cell lines, revealing cell-type-specific responses. nih.gov The toxicity was measured by the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death. nih.gov
SK.N.SH (Neuroblastoma cells): This cell line showed a low toxic response to L-cysteic acid. nih.gov This was in contrast to its high sensitivity to L-cysteine and cysteinesulfinic acid. nih.gov
TE 671 (Medulloblastoma cells): This line exhibited a high toxic response to L-cysteic acid. nih.gov This pattern was also observed with homocysteic acid and homocysteine. nih.gov
U-87 MG (Glioblastoma cells): This cell line displayed a median toxic response to L-cysteic acid, similar to its reaction to L-cysteine and its other metabolites. nih.gov
These findings demonstrate that the neurotoxic impact of L-cysteine metabolites is specific to the type of neuronal cell, which may have implications for understanding the patterns of neurodegeneration seen in diseases like Alzheimer's and Parkinson's disease. nih.gov The use of this compound in cell culture media can also support the growth of various cell lines by providing a source of sulfur for cellular metabolism. chemimpex.com
Table 2: In Vitro Toxicity of L-Cysteic Acid on Human Neuronal Cell Lines
| Cell Line | Cell Type | Toxic Response to L-Cysteic Acid |
|---|---|---|
| SK.N.SH | Neuroblastoma | Low nih.gov |
| TE 671 | Medulloblastoma | High nih.gov |
| U-87 MG | Glioblastoma | Median nih.gov |
In vivo research using animal models has been conducted to understand the metabolic fate and digestibility of L-cysteic acid. In one study, a rat model was used to assess a dietary protein produced from keratin (B1170402) (KER), where the cysteine was predominantly in the form of cysteic acid (92%). nih.gov This was compared to a standard casein (CAS) based diet. nih.gov
Table 3: Findings from In Vivo Rat Model Study on a Cysteic Acid-Rich Keratin Diet
| Parameter | Observation |
|---|---|
| Protein Source | Keratin (KER) with 92% of cysteine as cysteic acid, compared to Casein (CAS). nih.gov |
| Apparent Protein Digestibility | 86% for KER + CAS diet vs. 94% for CAS diet. nih.gov |
| Liver Taurine (B1682933) Levels | Significantly increased in rats fed the KER diet. nih.gov |
| Glutathione (B108866) Levels | Liver and blood glutathione levels were maintained, similar to the control group. nih.gov |
| Physiological Outcomes | No significant changes in food intake or weight gain. nih.gov |
Use in Structural Biology, Biochemistry, and Analytical Chemistry
This compound, the hydrated form of a sulfonic acid-containing amino acid, serves as a versatile tool in multiple scientific disciplines due to its unique physicochemical properties. chemimpex.combiosynth.com Its high polarity, conferred by the sulfonate group, and its structural similarity to other amino acids make it a valuable compound for investigations in structural biology, biochemical pathway analysis, and analytical methodologies. biosynth.comiucr.org
Structural Biology
In structural biology, this compound is crucial for understanding molecular conformation and interactions. The three-dimensional structure of this compound has been elucidated using X-ray diffraction analysis. iucr.org These studies reveal that its molecular dimensions and conformation are comparable to those of L-cysteine and taurine. iucr.org The crystal structure is characterized by molecules packed in layers, stabilized by a network of hydrogen bonds and ionic interactions. iucr.org This detailed structural knowledge allows its use in comparative studies of protein and peptide structures, particularly for investigating binding sites where post-translational modifications like sulfination are of interest. biosynth.comiucr.org
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.927 Å, b = 19.027 Å, c = 5.305 Å |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density (Dx) | 1.77 g/cm³ |
Data sourced from Hendrickson & Karle (1971). iucr.org
Biochemistry
L-cysteic acid is a naturally occurring amino acid derivative and a major metabolite formed from the oxidation of L-cysteine. iucr.orgchemicalbook.com This role makes its hydrated form, this compound, a key compound in biochemical research. chemimpex.com It is frequently used to study metabolic pathways involving sulfur-containing amino acids and to elucidate enzyme activity. chemimpex.combiosynth.com
As an analogue of other excitatory amino acids like L-aspartate and L-cysteine sulfinic acid, it is employed in neurochemical research. chemicalbook.comfishersci.no It functions as a competitive inhibitor of the bacterial aspartate:alanine antiporter (AspT), making it a useful tool in studying amino acid transport systems. fishersci.noalfa-chemistry.com Furthermore, L-cysteic acid has been identified as an agonist at several rat metabotropic glutamate receptors (mGluRs), contributing to studies on neurotransmitter systems. fishersci.no Its ability to participate in redox reactions also makes it a relevant component in research on oxidative stress and cellular signaling. chemimpex.com The compound is also utilized as a building block in peptide synthesis and in the development of monomeric surfactants. chemimpex.comfishersci.no
Biochemical Applications of this compound
| Application Area | Specific Use |
|---|---|
| Metabolic Studies | Investigation of L-cysteine degradation and sulfur-containing amino acid pathways. chemimpex.comiucr.org |
| Enzymology | Substrate in enzymatic studies and competitive inhibitor of transporters like AspT. biosynth.comfishersci.noalfa-chemistry.com |
| Neurochemistry | Agonist for metabotropic glutamate receptors (mGluRs) and tool for studying excitatory amino acid receptors. fishersci.no |
| Peptide Synthesis | Used as a building block for synthesizing specific peptides. chemimpex.com |
| Biochemical Reagents | Component in the development of monomeric surfactants. fishersci.noalfa-chemistry.com |
Analytical Chemistry
In analytical chemistry, this compound is particularly important for the quantitative analysis of amino acids in proteins. iucr.org Cysteine and cystine residues are often unstable during the acid hydrolysis step of protein analysis. europa.eueuropa.eu To overcome this, a common method involves oxidizing these residues to the more stable L-cysteic acid using reagents like a performic acid/phenol mixture prior to hydrolysis. europa.eueuropa.eu
Following hydrolysis, the resulting L-cysteic acid is quantified, providing an accurate measure of the original cysteine and cystine content. europa.eueuropa.eu This well-established method typically uses ion-exchange chromatography (IEC) for separation, followed by post-column derivatization with ninhydrin and photometric detection. europa.eueuropa.eu Additionally, this compound is suitable for analysis by Liquid Chromatography-Mass Spectrometry (LC/MS) and can be used as an internal standard in amino acid analysis. chemicalbook.comalfa-chemistry.com
Analytical Techniques Involving this compound
| Technique | Application |
|---|---|
| Amino Acid Analysis | Formed from cysteine/cystine via pre-hydrolysis oxidation for stable quantification. iucr.orgeuropa.eueuropa.eu |
| Ion-Exchange Chromatography (IEC) | Separation of amino acids, including L-cysteic acid, for quantification. europa.eueuropa.eu |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | A suitable technique for the analysis and detection of L-cysteic acid. alfa-chemistry.com |
| Internal Standard | Used as an internal standard for amino acid analysis. chemicalbook.comalfa-chemistry.com |
Interactions with Other Biological Molecules and Systems
Receptor Interactions Beyond mGluRs
While L-cysteic acid is a known agonist at several metabotropic glutamate (B1630785) receptors, its interaction with other major neurotransmitter receptor families is notably limited.
Research involving broad screening of L-cysteic acid against a panel of cloned neurotransmitter receptors, channels, and transporters has shown that its activity is selective for mGluRs. researchgate.net This indicates a minimal to negligible direct interaction with adrenergic or serotonin (B10506) receptor binding sites. researchgate.net This selectivity distinguishes it from other compounds that may exhibit cross-reactivity between different receptor systems. nih.gov The structural features of L-cysteic acid, particularly its sulfonic acid group, likely contribute to this specificity, favoring interaction with the glutamate binding pockets of mGluRs over those of adrenergic or serotonergic receptors.
The activation of Phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to generate the signaling molecule phosphatidic acid, is a known downstream effect of some receptor activations in the brain, including the hippocampus. sigmaaldrich.comnih.govfrontiersin.org While the direct activation of hippocampal PLD by L-cysteic acid is not firmly established in the literature, its close structural analog, L-cysteine sulfinic acid (L-CSA), has been shown to activate PLD in the rat hippocampus through a unique receptor. This suggests that signaling pathways involving sulfur-containing amino acids can influence phospholipid metabolism in this brain region. However, studies directly linking L-cysteic acid to PLD activation in the hippocampus are currently lacking, and the effect is more clearly attributed to L-CSA.
Minimal Interaction with Adrenergic or Serotonin Receptors
Enzymatic Substrates and Modulators
L-cysteic acid serves as a substrate for specific decarboxylase enzymes and is utilized as a tool in the study of enzymatic processes involving sulfur-containing amino acids.
L-cysteic acid has been identified as a substrate for two distinct enzymes: L-glutamate decarboxylase (GADCase) and L-cysteic/cysteine sulfinic acids decarboxylase (CADCase/CSADCase), also referred to as CSD. srce.hrnih.gov These enzymes are responsible for the biosynthesis of the neurotransmitter GABA and the neuromodulator taurine (B1682933), respectively. srce.hrnih.gov
Research on these enzymes purified from bovine brain has shown that while they can be co-purified through several steps, they are distinct entities. srce.hr GADCase can utilize L-cysteic acid as a substrate, though less efficiently than its primary substrate, L-glutamate. srce.hr In contrast, CADCase/CSADCase efficiently decarboxylates L-cysteic acid to produce taurine. nih.gov
Table 1: Kinetic Parameters of GADCase and CADCase/CSADCase with L-Cysteic Acid and Other Substrates
| Enzyme | Substrate | Km (mM) | Source |
|---|---|---|---|
| GADCase | L-Glutamic acid | 1.6 | srce.hr |
| L-Cysteic acid | 5.4 | srce.hr | |
| L-Cysteine sulfinic acid | 5.2 | srce.hr | |
| CADCase/CSADCase | L-Cysteic acid | 0.22 | srce.hr |
| L-Cysteine sulfinic acid | 0.18 | srce.hr | |
| L-Glutamic acid | No activity | srce.hr |
L-cysteic acid monohydrate is employed as a tool in biochemical research to investigate enzymatic activities related to post-translational modifications, specifically those involving the oxidation of sulfur-containing amino acids. biosynth.com Its structure, featuring a fully oxidized sulfonic acid group (-SO₃H), makes it a stable analog of L-cysteine sulfinic acid (-SO₂H). The enzyme cysteine dioxygenase (CDO) catalyzes the oxidation of L-cysteine to L-cysteine sulfinic acid, a key regulatory step in cysteine metabolism. nih.govnih.govelifesciences.org Due to its stability and structural similarity to the natural substrate's product, L-cysteic acid can be used to study the binding sites and kinetics of enzymes involved in this pathway, such as CDO and cysteine sulfinate decarboxylase (CSD). srce.hrbiosynth.com
Substrate for GADCase/CADCaseII
Transport Mechanisms
L-cysteic acid is transported across cell membranes by several systems, primarily those that handle acidic amino acids. It is recognized as a substrate for the family of Excitatory Amino Acid Transporters (EAATs). Furthermore, its structural similarity to other endogenous molecules allows it to interact with transporters for taurine and the cystine/glutamate antiporter. Studies have also shown that L-cysteic acid can competitively inhibit the transport of taurine in brain cells. smolecule.com This interaction is attributed to the recognition of the molecule's strongly ionized ends by the taurine carrier sites. ucd.ie In some species, such as snakes, L-cysteic acid appears to share a common renal transport system with taurine and beta-alanine. sigmaaldrich.com Additionally, L-cysteic acid can interact with the cystine/glutamate antiporter (System xc-), a key transporter for providing cells with cystine for glutathione (B108866) synthesis. nih.govresearchgate.net
Interaction with Excitatory Amino Acid Transporters (EAATs)
L-cysteic acid, as a structural analogue of the excitatory amino acid L-glutamate, interacts with Excitatory Amino Acid Transporters (EAATs). aimspress.com These transporters are crucial for maintaining low extracellular concentrations of glutamate, thereby preventing excitotoxicity and ensuring normal synaptic transmission. plos.org L-cysteic acid is recognized as a substrate for the EAAT family of glutamate transporters. plos.orgresearchgate.net
The interaction of L-cysteic acid with EAATs is implied by its function as an excitatory amino acid. Like other acidic molecules such as L- and D-aspartate and serine-O-sulfate, L-cysteic acid is transported by these carriers. plos.orgplos.org This transport is a key mechanism by which its concentration in the synaptic cleft is regulated.
Research has shown that L-cysteic acid can act as a competitive inhibitor of glutamate uptake. For instance, in studies with LRM55 glioma cells, L-cysteic acid was among the most potent analogues, alongside L-cysteine sulfinic acid and L-aspartic acid, in competing with L-glutamate for transport. jneurosci.org However, significantly higher concentrations of these analogues were required to effectively inhibit glutamate uptake. jneurosci.org
Furthermore, studies using radiolabeled L-cysteic acid have been instrumental in characterizing specific transporter subtypes. For example, L-[35S]cysteic acid has been used to selectively identify chloride-dependent L-glutamate transporters in synaptic membranes. nih.gov This research demonstrated that the accumulation of L-[35S]cysteic acid was dependent on the presence of chloride ions and was potently inhibited by other glutamate transporter substrates like quisqualate and L-glutamate itself. nih.gov
The table below summarizes the key findings from research on the interaction between L-cysteic acid and EAATs.
| Research Focus | Key Findings | Reference |
| Substrate Specificity | L-cysteic acid is a substrate for the EAAT family of transporters. | plos.orgresearchgate.net |
| Competitive Inhibition | Acts as a competitive inhibitor of L-glutamate transport in glioma cells. | jneurosci.org |
| Transporter Characterization | Radiolabeled L-cysteic acid helps in the selective detection of Cl--dependent L-glutamate transporters. | nih.gov |
| General Transport | Transported by EAATs along with other acidic amino acids like L-aspartate and D-aspartate. | plos.org |
Ethical and Safety Considerations in L Cysteic Acid Monohydrate Research
Laboratory Safety Protocols and Handlingfishersci.comfishersci.no
Proper handling of L-Cysteic acid monohydrate is critical to minimize exposure and ensure a safe laboratory environment. fishersci.no Standard procedures involve avoiding contact with skin, eyes, and clothing, and preventing ingestion and inhalation. fishersci.comfishersci.no Researchers must handle the compound in accordance with good industrial hygiene and safety practices. fishersci.nofishersci.nl A key aspect of safe handling is to avoid the formation of dust when working with the powdered solid form of the compound. fishersci.comfishersci.nomedchemexpress.comthermofisher.com
To mitigate risks of exposure, the use of appropriate Personal Protective Equipment (PPE) is required. This includes eye protection, such as safety glasses with side shields or goggles, and protective gloves. fishersci.nofishersci.nl For body protection, long-sleeved clothing is recommended. fishersci.nofishersci.nl In situations where dust is generated, respiratory protection like a NIOSH-approved N95 dust mask may be necessary. chemicalbook.com
Adequate ventilation is crucial. fishersci.comfishersci.no Operations should be conducted in areas with proper exhaust ventilation, such as under a chemical fume hood, especially in confined spaces. medchemexpress.comchemicalbook.comcarlroth.com It is also mandatory that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. fishersci.nofishersci.nl
| Equipment/Procedure | Specification/Requirement | Purpose | Citations |
| Eye Protection | Safety glasses with side shields or goggles (EN 166 standard) | To prevent eye contact with the chemical powder. | fishersci.nofishersci.nlchemicalbook.com |
| Hand Protection | Impervious protective gloves (e.g., Nitrile rubber, Neoprene) | To prevent skin contact. | fishersci.nofishersci.nlhmdb.ca |
| Body Protection | Long-sleeved clothing | To minimize skin exposure. | fishersci.nofishersci.nl |
| Respiratory Protection | Use suitable respirator (e.g., N95 dust mask) when high concentrations or dust are present. | To prevent inhalation of airborne particles. | chemicalbook.comhmdb.ca |
| Ventilation | Work in a well-ventilated area or under an extractor hood. | To control airborne concentrations and reduce inhalation risk. | fishersci.nomedchemexpress.comcarlroth.com |
The stability of this compound is contingent upon proper storage. chemicalbook.com It should be stored in a cool, dry, and well-ventilated place. fishersci.comfishersci.nofishersci.nlchemicalbook.com Containers must be kept tightly sealed to prevent moisture absorption and contamination. fishersci.nofishersci.nlmedchemexpress.comchemicalbook.com Recommended storage temperatures can vary, with some suppliers suggesting 4°C or between 0-8°C. medchemexpress.comchemimpex.com
This compound is incompatible with certain classes of chemicals. fishersci.com Contact with strong oxidizing agents, strong acids, and strong bases must be avoided, as these materials can lead to undesirable chemical reactions. fishersci.comfishersci.nomedchemexpress.comthermofisher.com While the compound is stable under normal conditions, hazardous polymerization does not occur. fishersci.comfishersci.nothermofisher.com In case of fire, hazardous decomposition products can be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides. fishersci.comfishersci.nochemicalbook.com
| Parameter | Condition/Incompatible Materials | Reason/Result | Citations |
| Storage Temperature | Cool place; some recommendations specify 4°C or 0-8°C. | To maintain chemical stability. | medchemexpress.comchemicalbook.comchemimpex.com |
| Storage Atmosphere | Dry, well-ventilated area in tightly sealed containers. | To prevent degradation and reaction with atmospheric moisture. | fishersci.comfishersci.nofishersci.nlchemicalbook.com |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | To prevent potentially hazardous chemical reactions. | fishersci.comfishersci.nomedchemexpress.comthermofisher.com |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides. | Formed under fire conditions. | fishersci.comfishersci.nochemicalbook.comhmdb.ca |
Personal Protective Equipment and Ventilation
Disposal Considerations for Chemical Wastefishersci.comfishersci.nomedchemexpress.comhmdb.ca
The disposal of this compound and its containers must be handled responsibly. aksci.com Chemical waste generators are required to determine if the discarded chemical is classified as hazardous waste. fishersci.comfishersci.no This determination must be made in consultation with local, regional, and national hazardous waste regulations to ensure complete and accurate classification. fishersci.comfishersci.no The product should be disposed of in accordance with all prevailing country, federal, state, and local regulations. medchemexpress.com Empty containers should be disposed of according to official regulations, and should not be re-used. fishersci.nohmdb.ca
Research Use Only Disclaimer and Exclusions for Human/Veterinary Usefishersci.commedchemexpress.commedchemexpress.com
This compound is supplied with a strict "for research use only" (RUO) designation. medchemexpress.comchemicalbook.commedchemexpress.com This explicitly prohibits its use in food, drugs, pesticides, or biocidal products. fishersci.com The compound is not intended for medicinal, household, or other non-laboratory uses. chemicalbook.com Furthermore, it is explicitly excluded for human or veterinary applications. The product has not been fully validated for medical applications, and the responsibility for its safe use rests entirely with the user, who must be a suitably qualified and experienced scientist working in an appropriately equipped facility. medchemexpress.com
Toxicological Properties and Ongoing Investigationsfishersci.commedchemexpress.comchemicalbook.comhmdb.ca
The toxicological profile of this compound has not been fully investigated. fishersci.comchemicalbook.comhmdb.ca Currently, no acute toxicity information is available for the product. fishersci.comfishersci.no However, some safety data sheets classify it as potentially harmful if swallowed and capable of causing skin, serious eye, and respiratory irritation. medchemexpress.com To the best of current knowledge, there is no information available on illness or injury to humans from either acute or chronic exposure. hmdb.ca The International Agency for Research on Cancer (IARC) has not identified any component of this product as a probable, possible, or confirmed human carcinogen. chemicalbook.com There are no data available regarding its potential for reproductive toxicity or as an endocrine disruptor. fishersci.nofishersci.nl One study has investigated the toxicity of cysteic acid on human neuronal cell lines, indicating its relevance in neurological research. sigmaaldrich.com The lack of comprehensive toxicological data underscores the importance of adhering to all safety protocols to prevent exposure. hmdb.ca
Emerging Research and Translational Potential
Development of Neuromodulatory Molecules
L-cysteic acid, an oxidized derivative of the amino acid L-cysteine, is gaining recognition for its role in the development of novel neuromodulatory molecules. scientificlabs.ie As a structural analog of L-aspartate and L-cysteine sulfinic acid, it exhibits activity as an excitatory amino acid in the brain. scientificlabs.ienih.gov Research has shown that L-cysteic acid functions as an agonist at several metabotropic glutamate (B1630785) receptors (mGluRs) in rats, which are crucial for modulating synaptic transmission and neuronal excitability throughout the central nervous system. scientificlabs.ie
Its action as a competitive inhibitor of the bacterial aspartate:alanine antiporter (AspT) further highlights its potential to influence aspartate-related biological systems. scientificlabs.iealfa-chemistry.com The ability of L-cysteic acid to interact with these receptors has prompted investigations into its potential as a lead compound for designing molecules that can fine-tune neuronal signaling. chemimpex.comnih.gov The exploration of L-cysteic acid and its derivatives is a promising avenue for discovering new therapeutic agents for neurological disorders characterized by dysfunctional glutamatergic neurotransmission. nih.govresearchgate.net
Potential in Drug Development and Therapeutic Research
The unique biochemical properties of L-cysteic acid monohydrate position it as a compound of interest in pharmaceutical research and development. chemimpex.com Its involvement in key biological processes, including neurotransmitter systems, suggests a broad potential for therapeutic applications. nih.govchemimpex.com
Formulations Targeting Oxidative Stress and Inflammation
L-cysteic acid is an oxidation product of L-cysteine, a key player in cellular redox balance. Its structure, containing a sulfonic acid group, makes it a subject of investigation for its potential role in mitigating oxidative stress and inflammation. chemimpex.com While direct evidence for L-cysteic acid's antioxidant activity is still emerging, its precursor, L-cysteine, is well-known for its potent antioxidant and anti-inflammatory properties, offering protection against oxidative damage by replenishing glutathione (B108866) stores. nih.govnih.gov The therapeutic potential of L-cysteine and its derivatives in conditions associated with oxidative stress, such as cisplatin-induced reproductive damage, has been demonstrated. nih.gov Research into S-allyl-L-cysteine, another cysteine derivative, has shown neuroprotective effects by protecting against endoplasmic reticulum stress-induced neuronal death. scienceopen.com These findings provide a basis for exploring how L-cysteic acid-containing formulations could be designed to target pathologies underpinned by oxidative stress and inflammation. chemimpex.comopenaccesspub.org
Exploration in Neuroprotective Strategies
L-cysteic acid's role as an excitatory amino acid and its interaction with metabotropic glutamate receptors underscore its potential in the development of neuroprotective strategies. scientificlabs.iechemimpex.com It is considered a candidate for investigation in neurodegenerative disease studies due to its ability to modulate neurotransmitter systems. chemimpex.com The broader family of sulfur-containing amino acids, including L-cysteine, has demonstrated significant neuroprotective effects. For instance, L-cysteine has been shown to attenuate early brain injury and improve synaptic density following subarachnoid hemorrhage in rats through the cystathionine-β-synthase/H2S pathway. nih.gov Furthermore, taurine (B1682933), which can be synthesized from L-cysteic acid, exhibits a multitude of neuroprotective mechanisms, including the inhibition of glutamate excitotoxicity and attenuation of endoplasmic reticulum stress. nih.gov These neuroprotective roles of related compounds encourage further exploration of L-cysteic acid as a potential therapeutic agent for neurological conditions. nih.govnih.gov
Biotechnological and Industrial Applications (Research-Oriented)
The distinct chemical characteristics of this compound lend themselves to various research-oriented biotechnological and industrial applications. biosynth.com
Use in Surfactant Development
L-cysteic acid is utilized in the development of monomeric surfactants. scientificlabs.iealfa-chemistry.com Surfactants are amphiphilic compounds that reduce surface tension between two liquids or between a liquid and a solid. The presence of both a hydrophilic sulfonic acid group and a hydrophobic alkyl chain in derivatives of L-cysteic acid makes it a suitable candidate for creating novel surface-active agents. These bio-based surfactants are of interest for their potential biodegradability and unique functional properties, which could be applied in various industrial processes.
Role in Peptide Synthesis
L-cysteic acid and its derivatives are valuable tools in peptide synthesis. chemimpex.com The Fmoc-L-cysteic acid derivative, in particular, is used in solid-phase peptide synthesis. chemimpex.comalfa-chemistry.com Incorporating L-cysteic acid into a peptide sequence can significantly alter the peptide's properties, such as its solubility and biological activity, due to the presence of the strongly acidic sulfonic acid group. chemimpex.com This modification is useful for creating peptide analogs with enhanced characteristics for research purposes, such as studying protein structure and function or developing peptide-based therapeutics. chemimpex.combachem.com The use of Fmoc-cysteic acid allows for the direct incorporation of this modified amino acid, avoiding the need for post-synthesis oxidation of cysteine residues, which can be harsh on sensitive amino acids within the peptide. bachem.com
Table 1: Investigated Applications of this compound and its Derivatives
| Area of Research | Specific Application | Key Findings/Rationale | Relevant Compounds |
| Neuromodulation | Agonist at metabotropic glutamate receptors (mGluRs) | Modulates synaptic transmission and neuronal excitability. scientificlabs.ie | L-Cysteic acid |
| Drug Development | Targeting Oxidative Stress & Inflammation | Precursor L-cysteine has known antioxidant and anti-inflammatory effects. nih.govnih.gov | L-Cysteic acid, L-Cysteine, S-allyl-L-cysteine |
| Drug Development | Neuroprotective Strategies | Modulates neurotransmitter systems; related compounds show neuroprotective effects. chemimpex.comnih.govnih.gov | L-Cysteic acid, L-Cysteine, Taurine |
| Biotechnology | Surfactant Development | Used in the creation of monomeric surfactants. scientificlabs.ie | L-Cysteic acid |
| Biotechnology | Peptide Synthesis | Incorporation alters peptide solubility and activity; used in solid-phase synthesis. chemimpex.comalfa-chemistry.com | Fmoc-L-cysteic acid |
Industrial Production of Precursors (L-cysteine)
The industrial-scale production of L-cysteine, a critical precursor for this compound, has evolved significantly. Methods have shifted from traditional extraction techniques to more sustainable and controlled biotechnological processes. The primary routes for manufacturing L-cysteine include protein hydrolysis, enzymatic bioconversion, and microbial fermentation. nih.govberkeley.eduresearchgate.netsemanticscholar.org
Protein Hydrolysis: Historically, the most common method for L-cysteine production was through the acid hydrolysis of keratin-rich animal materials, such as poultry feathers, hog hair, and to a lesser extent, human hair. wikipedia.orgmdpi.comencyclopedia.pub This process involves boiling the raw material in concentrated hydrochloric acid, followed by purification using activated charcoal and subsequent electrolytic reduction of the extracted L-cystine to L-cysteine. nih.govbakerpedia.comscribd.com
However, this method presents considerable drawbacks. It is characterized by low yields; for instance, approximately 10 kg of animal hair and 2.7 kg of hydrochloric acid are required to produce just 1 kg of L-cysteine. mdpi.comencyclopedia.pub Furthermore, the process generates unpleasant odors and significant amounts of acidic waste, posing environmental and safety challenges. mdpi.comnih.gov Due to these issues and concerns regarding non-vegetarian, kosher, and halal compliance, the industry has increasingly moved towards alternative methods. wikipedia.orgbakerpedia.com
Enzymatic Bioconversion: A significant advancement in L-cysteine production is the enzymatic process, which has been successfully industrialized. nih.govberkeley.edu This method typically involves the asymmetric hydrolysis of a chemically synthesized racemic mixture, DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC), to produce L-cysteine. nih.govmdpi.comnih.gov
The bioconversion is a multi-step enzymatic cascade often utilizing whole-cell biocatalysts, such as microorganisms from the genus Pseudomonas. wikipedia.orgnih.gov The process involves three key enzymes:
ATC racemase: Converts D-ATC to L-ATC. mdpi.comencyclopedia.pub
L-ATC hydrolase: Catalyzes the ring-opening of L-ATC to form an intermediate, S-carbamoyl-L-cysteine (or N-carbamoyl-L-cysteine). mdpi.comencyclopedia.pubnih.gov
S-carbamoyl-L-cysteine hydrolase: Cleaves the intermediate to yield L-cysteine, carbon dioxide, and ammonia. mdpi.comnih.gov
While this enzymatic route is more environmentally friendly and has a lower energy requirement than protein hydrolysis, challenges remain, including the instability of the enzymes and the potential for low yields due to product inhibition. researchgate.netmdpi.comencyclopedia.pub
Microbial Fermentation: Microbial fermentation is emerging as the preferred mainstream method for L-cysteine production due to its use of renewable feedstocks, lower costs, and greener process. mdpi.comresearchgate.net This approach utilizes genetically engineered microorganisms, primarily Escherichia coli and Corynebacterium glutamicum, to produce L-cysteine directly from simple carbon sources like glucose. nih.govmdpi.comwiley.comtum.de
The core of this strategy involves extensive metabolic engineering of the host strain to optimize the L-cysteine biosynthesis pathway. nih.govwiley.com In bacteria like E. coli, L-cysteine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) via L-serine. mdpi.comresearchgate.net Key engineering strategies include:
Overexpression of Key Biosynthetic Genes: Enhancing the expression of genes such as cysE (encoding serine O-acetyltransferase, SAT) and cysK (encoding O-acetyl-L-serine sulfhydrylase-A) boosts the conversion of L-serine to L-cysteine. mdpi.comnih.gov
Deregulation of Feedback Inhibition: The activity of the enzyme SAT is naturally inhibited by L-cysteine. nih.gov Introducing feedback-inhibition-insensitive SAT variants is a crucial step to prevent this bottleneck and increase production. nih.govmdpi.com
Weakening Degradation Pathways: Deleting genes that encode for L-cysteine degrading enzymes, such as L-cysteine desulfhydrases, prevents the loss of the final product. nih.govmdpi.com
Enhancing Precursor Supply: Increasing the intracellular availability of the precursor L-serine by engineering its biosynthetic pathway. wiley.com
Improving Cysteine Export: Overexpressing specific exporter proteins is vital to transport L-cysteine out of the cell, overcoming the toxicity associated with its intracellular accumulation. nih.govwiley.com
Through these combined strategies, significant improvements in L-cysteine titers have been achieved in fed-batch fermentation processes, with some engineered E. coli strains reaching concentrations of over 10 g/L. cnif.cn Research continues to focus on optimizing fermentation conditions and further refining microbial strains to enhance yield and process stability for industrial-scale manufacturing. tum.decnif.cnnih.gov
Table 1: Comparison of Industrial L-cysteine Production Methods
| Feature | Protein Hydrolysis | Enzymatic Bioconversion | Microbial Fermentation |
| Raw Material(s) | Keratin (B1170402) (feathers, hair) wikipedia.orgmdpi.com | DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) mdpi.comnih.gov | Glucose, renewable feedstocks nih.govbakerpedia.com |
| Primary Process | Acid hydrolysis and electrolytic reduction nih.govbakerpedia.com | Multi-enzyme cascade using biocatalysts (Pseudomonas sp.) wikipedia.orgnih.gov | Genetically engineered microorganisms (E. coli, C. glutamicum) nih.govwiley.com |
| Key Advantages | Utilizes cheap, readily available raw materials. mdpi.com | Environmentally friendlier than hydrolysis, lower energy needs. researchgate.netmdpi.com | Sustainable, safe, low-cost, uses renewable resources. mdpi.comresearchgate.net |
| Key Disadvantages | Low yield, high acid consumption, waste treatment issues, unpleasant odor, non-vegan/halal/kosher. wikipedia.orgmdpi.comnih.gov | Enzyme instability, potential for low yield due to product inhibition, relatively high cost. mdpi.comencyclopedia.pub | Complex strain development, product toxicity to host cells can limit yield. mdpi.comencyclopedia.pub |
| Typical Yield | Low (e.g., ~100 kg L-cysteine from 1000 kg hair) semanticscholar.orgresearchgate.net | Moderate to High | Variable, with titers >10 g/L achieved in optimized lab-scale processes. cnif.cn |
Q & A
Q. What are the recommended methods for synthesizing and characterizing L-cysteic acid monohydrate in laboratory settings?
- Methodological Answer : this compound can be synthesized via sulfonation of L-cysteine. A validated protocol involves suspending L-cysteine in methanol, followed by controlled addition of sulfonating agents (e.g., H₂O₂ or sulfonic acid derivatives). Post-synthesis, characterization should include:
- Elemental analysis to confirm stoichiometry (C₃H₉NO₆S·H₂O) .
- HPLC with UV detection (λ = 210 nm) to assess purity (>98%) .
- X-ray crystallography to resolve its monohydrate structure, as it crystallizes in a hydrated orthorhombic system .
Q. How should researchers handle solubility and stability challenges of this compound in experimental buffers?
- Methodological Answer :
- Solubility : The compound is highly soluble in water (≥200 mg/mL) and DMSO (45 mg/mL). For cell-based assays, dissolve in PBS (pH 7.4) to avoid solvent toxicity .
- Stability : Store lyophilized powder at -20°C (stable for 3 years) and aqueous solutions at -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. What experimental strategies are used to investigate this compound’s role in modulating metabotropic glutamate receptors (mGluRs)?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled [³H]-L-cysteic acid in rat brain homogenates to measure affinity (pEC₅₀) for mGluR subtypes (e.g., mGluR1: 3.92±0.03, mGluR5: 4.6±0.2) .
- Calcium Imaging : Treat HEK293 cells expressing mGluR1/5 with 10–100 µM L-cysteic acid and monitor intracellular Ca²⁺ flux via Fura-2 AM fluorescence .
- Knockout Models : Compare wild-type and mGluR-deficient mice to isolate receptor-specific effects in neurological studies .
Q. How can researchers reconcile contradictory data on this compound’s diagnostic utility in primary hyperoxaluria type 2 (PH2)?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of urinary metabolite studies (n ≥ 50 patients) to quantify its sensitivity/specificity for PH2 vs. PH1. Use PRISMA guidelines to minimize bias .
- Method Harmonization : Standardize LC-MS/MS protocols across labs (e.g., column type: C18, mobile phase: 0.1% formic acid in acetonitrile/water) to reduce inter-lab variability .
- Longitudinal Studies : Track metabolite excretion patterns in PH2 patients over 12–24 months to assess temporal consistency .
Q. What mechanistic insights link this compound to mitochondrial dysfunction in cancer metabolism?
- Methodological Answer :
- Metabolomics : Profile cancer cell lines (e.g., renal carcinoma) treated with 1–10 mM L-cysteic acid using GC-MS to identify altered TCA cycle intermediates (e.g., citrate, α-KG) .
- Enzyme Inhibition Assays : Measure mitochondrial creatine kinase (Mi-CK) activity via spectrophotometry (Km = 2.52 mM, Ki = 11.13 mM) in the presence of L-cysteic acid .
- Epigenetic Profiling : Perform ChIP-seq to assess histone methylation (H3K27me3) changes in cells exposed to L-cysteic acid, linking to histone demethylase inhibition .
Methodological Best Practices
Q. What analytical techniques are critical for verifying the purity and identity of this compound in preclinical studies?
- Methodological Answer :
- NMR Spectroscopy : Acquire ¹H/¹³C spectra (D₂O, 500 MHz) to confirm structural integrity. Key peaks: δ 3.70 (CH₂-SO₃H), δ 4.10 (α-CH) .
- Mass Spectrometry : Use ESI-MS in negative ion mode (expected [M-H]⁻ = 186.04 m/z) .
- Karl Fischer Titration : Quantify water content (theoretical: 9.6%) to validate monohydrate stoichiometry .
Q. How can researchers optimize this compound’s use in nanoparticle drug delivery systems?
- Methodological Answer :
- Micelle Synthesis : Combine L-cysteic acid with amphiphilic polymers (e.g., all-trans-retinoic acid) via esterification. Use dynamic light scattering (DLS) to confirm nanoparticle size (target: 50–100 nm) .
- Drug Loading : Employ dialysis (MWCO = 3.5 kDa) to encapsulate hydrophobic drugs (e.g., docetaxel) into micelles. Measure encapsulation efficiency via UV-Vis (λ = 230 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
